molecular formula C9H18FN B13016759 trans-4-(2-Fluoropropan-2-yl)cyclohexan-1-amine

trans-4-(2-Fluoropropan-2-yl)cyclohexan-1-amine

Cat. No.: B13016759
M. Wt: 159.24 g/mol
InChI Key: IPLKPYNDISCADV-UHFFFAOYSA-N
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Description

trans-4-(2-Fluoropropan-2-yl)cyclohexan-1-amine: is a chemical compound with the molecular formula C₉H₁₈FN and a molecular weight of 159.24 g/mol . This compound is characterized by the presence of a fluorinated alkyl group attached to a cyclohexane ring, which is further substituted with an amine group. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of trans-4-(2-Fluoropropan-2-yl)cyclohexan-1-amine typically involves the following steps:

Chemical Reactions Analysis

trans-4-(2-Fluoropropan-2-yl)cyclohexan-1-amine: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium iodide in acetone or potassium fluoride in dimethyl sulfoxide.

    Major Products: The major products formed from these reactions include ketones, alcohols, amines, and substituted cyclohexane derivatives.

Scientific Research Applications

trans-4-(2-Fluoropropan-2-yl)cyclohexan-1-amine: has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of trans-4-(2-Fluoropropan-2-yl)cyclohexan-1-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

trans-4-(2-Fluoropropan-2-yl)cyclohexan-1-amine: can be compared with other similar compounds, such as:

    trans-4-(2-Chloropropan-2-yl)cyclohexan-1-amine: Similar structure but with a chlorine atom instead of fluorine.

    trans-4-(2-Bromopropan-2-yl)cyclohexan-1-amine: Similar structure but with a bromine atom instead of fluorine.

    trans-4-(2-Methylpropan-2-yl)cyclohexan-1-amine: Similar structure but with a methyl group instead of fluorine.

The uniqueness of This compound lies in the presence of the fluorine atom, which imparts distinct chemical and physical properties, such as increased lipophilicity and metabolic stability .

Properties

Molecular Formula

C9H18FN

Molecular Weight

159.24 g/mol

IUPAC Name

4-(2-fluoropropan-2-yl)cyclohexan-1-amine

InChI

InChI=1S/C9H18FN/c1-9(2,10)7-3-5-8(11)6-4-7/h7-8H,3-6,11H2,1-2H3

InChI Key

IPLKPYNDISCADV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1CCC(CC1)N)F

Origin of Product

United States

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